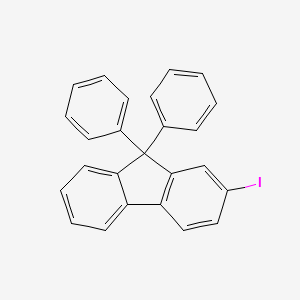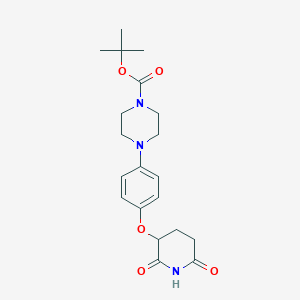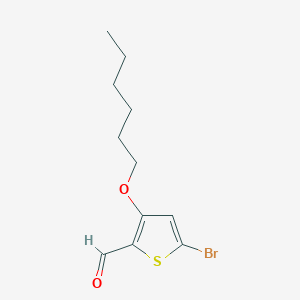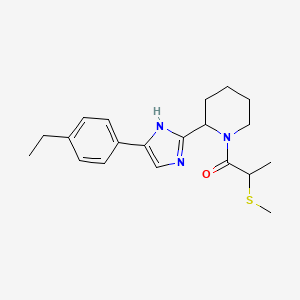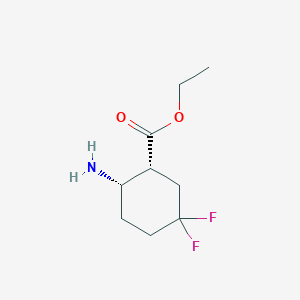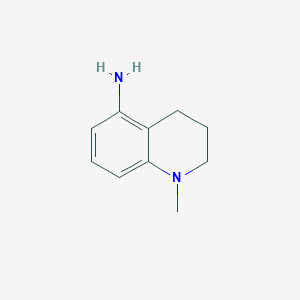
1-Methyl-1,2,3,4-tetrahydro-5-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine is an organic compound with the molecular formula C10H14N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core . The reaction conditions typically include:
Temperature: 100°C
Catalyst: Aqueous hydrochloric acid
Solvent: Dimethoxymethane or other suitable solvents
Industrial Production Methods: Industrial production of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine often involves optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields .
化学反应分析
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.
科学研究应用
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and as an antidepressant.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: It modulates dopamine and glutamate neurotransmission, providing neuroprotective effects.
Enzyme Inhibition: Acts as a reversible inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Free Radical Scavenging: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar structure but lacks the methyl group at the nitrogen atom. It also exhibits neuroprotective properties but with different potency and mechanisms.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different biological activities and therapeutic potential.
Quinoline: An oxidized form of tetrahydroquinoline, with distinct chemical properties and applications.
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine stands out due to its unique combination of neuroprotective, antioxidant, and enzyme inhibitory properties, making it a promising candidate for further research and development in various fields.
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
1-methyl-3,4-dihydro-2H-quinolin-5-amine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6H,3-4,7,11H2,1H3 |
InChI 键 |
BKMVHCVGRXUSPB-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=C(C=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


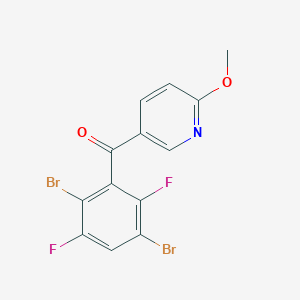

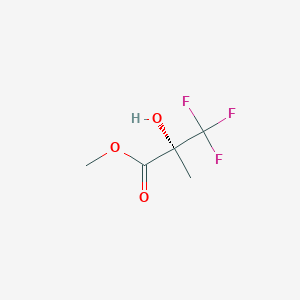
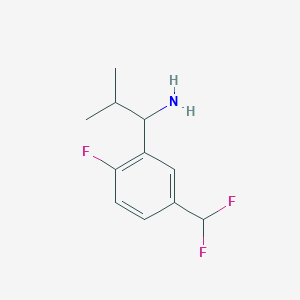

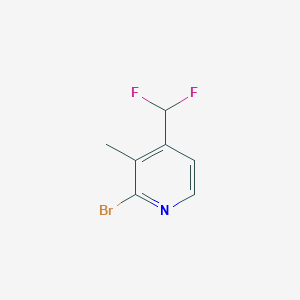
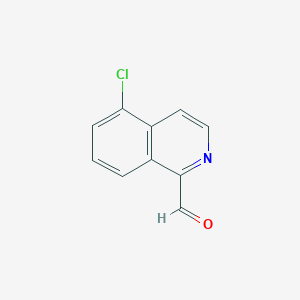
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)

